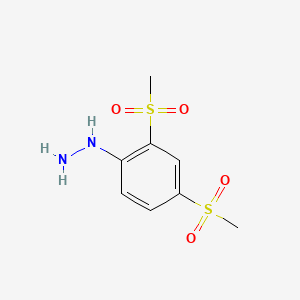

2,4-Bis(methylsulphonyl)phenylhydrazine

Description

Contextual Significance of Substituted Phenylhydrazine (B124118) Frameworks in Organic Chemistry

Substituted phenylhydrazine frameworks are a class of chemical compounds recognized for their significant utility in organic synthesis. ontosight.ai These structures, which feature a phenyl group attached to a hydrazine (B178648) moiety, serve as versatile building blocks for the creation of diverse heterocyclic scaffolds. ontosight.ai The hydrazine group (-NHNH2) is known for its ability to participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions. ontosight.ai

The reactivity of the phenylhydrazine core allows for its use in the synthesis of numerous important organic molecules, such as pyrazoles and triazoles. ontosight.ai The specific properties and reactivity of a substituted phenylhydrazine are influenced by the nature and position of the substituent groups on the phenyl ring. ontosight.ai For instance, the presence of strong electron-withdrawing groups can significantly impact the compound's chemical behavior. ontosight.ai Due to their adaptable reactivity, phenylhydrazine derivatives are of considerable interest in fields like medicinal chemistry and materials science. ontosight.ai

Scope of Academic Inquiry into the Chemical Compound 2,4-Bis(methylsulphonyl)phenylhydrazine

This compound is a distinct compound within the substituted phenylhydrazine family, characterized by two methylsulphonyl groups attached to the phenyl ring at the 2 and 4 positions. scbt.com These methylsulphonyl groups, being strongly electron-withdrawing, influence the chemical properties of the hydrazine moiety. ontosight.aiscbt.com

The synthesis of this compound generally involves the reaction of a suitably substituted benzene (B151609) ring with methylsulphonyl chlorides, followed by the introduction of the hydrazine functional group. scbt.com While detailed, peer-reviewed synthetic methodologies and reaction kinetics for this specific compound are not extensively documented in publicly accessible literature, it is commercially available as a biochemical for research purposes, particularly in the field of proteomics. nih.gov

Research into compounds with similar structures has explored their potential pharmacological applications, including anti-inflammatory, antimicrobial, or anticancer properties. scbt.com However, specific academic studies detailing the biological activity or synthetic applications of this compound itself are limited. The current body of knowledge primarily consists of its chemical properties as cataloged in chemical databases.

Chemical and Physical Properties of this compound

The following table summarizes the key computed chemical and physical properties of the compound.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₄S₂ |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | [2,4-bis(methylsulfonyl)phenyl]hydrazine |

| CAS Number | 57396-91-5 |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)NN)S(=O)(=O)C |

| InChI Key | PKDDCIXNDZLQGW-UHFFFAOYSA-N |

| Topological Polar Surface Area | 123 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

Data sourced from the National Center for Biotechnology Information's PubChem database.

Structure

3D Structure

Properties

IUPAC Name |

[2,4-bis(methylsulfonyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S2/c1-15(11,12)6-3-4-7(10-9)8(5-6)16(2,13)14/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDDCIXNDZLQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NN)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205984 | |

| Record name | 2,4-Bis(methylsulphonyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-91-5 | |

| Record name | [2,4-Bis(methylsulfonyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(methylsulfonyl)phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057396915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Bis(methylsulphonyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(methylsulphonyl)phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(METHYLSULFONYL)PHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UQ3VB23W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Bis Methylsulphonyl Phenylhydrazine

X-ray Crystallography for Solid-State Molecular Architecture

As of the current literature review, a definitive single-crystal X-ray diffraction study for 2,4-Bis(methylsulphonyl)phenylhydrazine has not been reported in publicly accessible databases. Therefore, a detailed analysis of its experimental bond lengths, angles, and crystal packing motifs is not possible at this time. However, based on the known structures of analogous phenylhydrazine (B124118) and methylsulphonyl-substituted aromatic compounds, a predictive analysis can be made.

The molecular structure of this compound is expected to exhibit bond lengths and angles characteristic of its constituent functional groups. The geometry around the sulfur atoms in the methylsulphonyl groups would be tetrahedral. The phenyl ring is anticipated to be largely planar, though minor distortions may occur due to the bulky substituents. The hydrazine (B178648) moiety introduces a degree of conformational flexibility.

Table 1: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value Range |

|---|---|

| S=O Bond Length | 1.42 - 1.45 Å |

| C-S Bond Length | 1.75 - 1.79 Å |

| C-N Bond Length | 1.38 - 1.42 Å |

| N-N Bond Length | 1.40 - 1.45 Å |

| O-S-O Angle | 117 - 120° |

| C-S-O Angle | 105 - 108° |

Note: These values are predictions based on data from structurally similar compounds and are not experimental data for this compound.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR) for Molecular Fingerprinting

The FT-IR spectrum of this compound provides a unique "molecular fingerprint" based on the vibrational modes of its functional groups. While a publicly available, fully assigned experimental spectrum is not accessible, the characteristic absorption bands can be predicted based on established group frequencies.

The FT-IR spectrum is expected to be characterized by absorption bands corresponding to the N-H stretching of the hydrazine group, S=O stretching of the methylsulphonyl groups, and various vibrations of the substituted phenyl ring.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Hydrazine (-NH₂) |

| 3100 - 3000 | C-H stretching (aromatic) | Phenyl Ring |

| 3000 - 2850 | C-H stretching (aliphatic) | Methyl (-CH₃) |

| 1620 - 1580 | N-H bending (scissoring) | Hydrazine (-NH₂) |

| 1600 - 1450 | C=C stretching | Phenyl Ring |

| 1350 - 1300 | S=O stretching (asymmetric) | Sulphonyl (-SO₂) |

| 1160 - 1120 | S=O stretching (symmetric) | Sulphonyl (-SO₂) |

| 970 - 950 | S-C stretching | Methylsulphonyl |

Note: These are predicted frequency ranges based on general spectroscopic data and may vary in the actual experimental spectrum.

To gain deeper insight into the vibrational modes, a correlative analysis with computational predictions, typically using Density Functional Theory (DFT) methods, would be highly valuable. Such calculations can provide theoretical vibrational frequencies and their corresponding intensities. By comparing the computed spectrum with an experimental FT-IR spectrum, a more precise assignment of the observed bands can be achieved. This approach can also help in identifying complex vibrational modes that arise from the coupling of different functional groups within the molecule. However, without an experimental spectrum, this correlative analysis remains a theoretical exercise.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical structural information.

A ¹³C NMR spectrum for this compound is available in the PubChem database (CID 93659). The spectrum shows distinct signals for the aromatic carbons and the methyl carbons of the sulphonyl groups.

The predicted ¹H NMR spectrum would show signals for the aromatic protons, the hydrazine protons, and the methyl protons. The aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets, reflecting their coupling with each other. The hydrazine protons (NH and NH₂) would likely appear as broad singlets, and their chemical shift could be concentration and solvent-dependent. The two methyl groups are in different chemical environments and may appear as two distinct singlets.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.0 - 7.5 | Multiplet | 3H | Aromatic Protons |

| 6.0 - 5.0 | Broad Singlet | 1H | -NH- |

| 4.5 - 3.5 | Broad Singlet | 2H | -NH₂ |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Table 4: Available ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~145 - 115 | Aromatic Carbons |

Source: PubChem CID 93659. The exact chemical shifts for the individual aromatic carbons are not explicitly assigned in the provided data.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₈H₁₂N₂O₄S₂, corresponding to a monoisotopic mass of approximately 264.02 Da nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 264.

Analysis of the fragmentation pattern provides insight into the compound's structure. The bonds in the molecule will break in characteristic ways, leading to the formation of stable fragment ions. Data available from the NIST Mass Spectrometry Data Center indicates key fragment ions for this compound at m/z 154 and 119 nih.gov.

A plausible fragmentation pathway could involve:

Initial Fragmentation: Cleavage of the N-N bond or bonds within the sulphonyl groups.

Formation of m/z 154: This fragment could correspond to the loss of a methylsulphonyl radical (•SO₂CH₃, 79 Da) and a nitrogen atom, although the exact pathway would require higher-resolution analysis.

Formation of m/z 119: This fragment might arise from further fragmentation of the aromatic ring system.

Table 3: Observed Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 264 | Molecular Ion (M⁺˙) |

| 154 | Fragment Ion |

| 119 | Fragment Ion |

Source: NIST Mass Spectrometry Data Center, as cited in PubChem. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy would be an essential tool for characterizing any radical species derived from this compound. For instance, one-electron oxidation of the hydrazine moiety could generate a nitrogen-centered radical cation, [C₈H₁₂N₂O₄S₂]⁺˙. Studies on other hydrazine derivatives have shown that such radical cations can be generated and are observable by EPR nist.gov.

If such a radical were formed, its EPR spectrum would provide a wealth of information:

g-factor: The position of the signal (the g-factor) would help identify the type of radical (e.g., nitrogen-centered).

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (¹H and ¹⁴N) would cause the EPR signal to split into a multiplet pattern. Analysis of this hyperfine structure would reveal the distribution of the unpaired electron's spin density across the molecule, confirming which atoms are part of the radical center and providing insight into its electronic structure.

While no EPR data exists for a radical of this compound, the technique remains the definitive method for the detection and characterization of such paramagnetic species should they be formed through chemical or electrochemical processes.

Theoretical and Computational Chemistry Studies of 2,4 Bis Methylsulphonyl Phenylhydrazine

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is among the most popular and versatile methods available in computational chemistry, offering a good balance between accuracy and computational cost.

Optimized Molecular Geometries and Conformational Landscapes

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2,4-Bis(methylsulphonyl)phenylhydrazine, which has several rotatable bonds (e.g., around the C-S, S-N, and N-N bonds), multiple stable conformations may exist. A thorough conformational analysis is necessary to identify the global minimum energy structure as well as other low-energy conformers that may be present under experimental conditions.

However, a detailed analysis of the optimized molecular geometries and the complete conformational landscape for this compound, based on DFT calculations, is not available in the reviewed scientific literature.

Interactive Data Table: Optimized Geometry Parameters (Placeholder)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl) | Data not available | Data not available | Data not available |

| C-S | Data not available | Data not available | Data not available |

| S=O | Data not available | Data not available | Data not available |

| C-N | Data not available | Data not available | Data not available |

| N-N | Data not available | Data not available | Data not available |

| N-H | Data not available | Data not available | Data not available |

| Note: This table is a placeholder illustrating how data would be presented. Specific calculated values for this compound are not available in the cited sources. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported in the available literature.

Interactive Data Table: Frontier Molecular Orbital Parameters (Placeholder)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is a placeholder. Specific FMO data for this compound are not available in the cited sources. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A calculated MEP map and a detailed charge distribution analysis for this compound are not available in the reviewed scientific literature.

Global Reactivity Descriptors

Based on the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. However, specific calculated values for the global reactivity descriptors of this compound are not documented in the available literature.

Interactive Data Table: Global Reactivity Descriptors (Placeholder)

| Descriptor | Symbol | Calculated Value |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

| Note: This table is a placeholder. Specific calculated values for this compound are not available in the cited sources. |

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data (like FT-IR and Raman spectra) to validate the accuracy of the computational model and aid in the interpretation of experimental results.

Calculated Vibrational Frequencies and Modes

Theoretical vibrational analysis involves calculating the harmonic vibrational frequencies of a molecule in its optimized geometry. These frequencies correspond to the energies of molecular vibrations, such as bond stretching, bending, and torsional motions. The results of these calculations can be used to predict an infrared (IR) or Raman spectrum. Comparing the calculated spectrum with an experimental one allows for the assignment of specific absorption bands to particular vibrational modes within the molecule. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational methods and the neglect of anharmonicity.

A theoretical vibrational analysis, including calculated frequencies and mode assignments for this compound, has not been found in the reviewed scientific literature.

Interactive Data Table: Calculated Vibrational Frequencies (Placeholder)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity |

| N-H stretch | Data not available | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available | Data not available |

| S=O stretch (asymmetric) | Data not available | Data not available | Data not available |

| S=O stretch (symmetric) | Data not available | Data not available | Data not available |

| N-N stretch | Data not available | Data not available | Data not available |

| C-S stretch | Data not available | Data not available | Data not available |

| Note: This table is a placeholder illustrating typical vibrational modes. Specific calculated frequencies for this compound are not available in the cited sources. |

Theoretical NMR Chemical Shifts (¹H and ¹³C)

There is no specific published data detailing the theoretical calculation of ¹H and ¹³C NMR chemical shifts for this compound. Such studies typically employ Density Functional Theory (DFT) methods, like the Gauge-Independent Atomic Orbital (GIAO) approach, to predict the magnetic shielding tensors of nuclei. nih.govimist.ma By comparing these calculated shifts with experimental data, researchers can confirm molecular structures, understand electronic environments, and assign spectral peaks. ruc.dk However, no dedicated studies presenting this data for this compound could be identified.

Simulated Electronic Absorption Spectra

Similarly, literature containing simulated electronic absorption spectra for this compound is not available. This type of analysis is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). kbhgroup.inniscpr.res.inmdpi.com These calculations help in understanding the electronic transitions within a molecule, predicting its UV-Visible absorption maxima (λmax), and interpreting experimental spectra. researchgate.net Without specific studies on this compound, no data on its theoretical absorption wavelengths, oscillator strengths, or molecular orbital contributions to its electronic transitions can be provided.

Ab Initio and Semi-Empirical Quantum Mechanical Investigations

Detailed reports of ab initio or semi-empirical quantum mechanical investigations specifically targeting this compound are absent from the scientific record. Ab initio methods, which are based on first principles without experimental parameters, provide highly accurate information on molecular geometry, electronic structure, and energy. rsc.orgresearchgate.net While these methods are foundational to computational chemistry, their application to produce specific findings for this compound has not been documented.

Reaction Mechanism Elucidation Through Computational Modeling

No computational studies elucidating the reaction mechanisms involving this compound were found. This advanced area of computational chemistry involves mapping potential energy surfaces to understand how chemical reactions proceed.

Transition State Analysis and Reaction Pathway Exploration

There is no available research on the transition state analysis or reaction pathway exploration for reactions involving this compound. This analysis is crucial for determining reaction kinetics and mechanisms, but the specific calculations have not been published for this compound.

Regioselectivity and Stereoselectivity Predictions

Computational predictions regarding the regioselectivity or stereoselectivity of reactions with this compound are also undocumented. While computational tools are frequently used to predict the outcomes of reactions where multiple products are possible, rsc.org such as the cross-coupling reactions of similar substituted heterocyclic compounds, researchgate.net this has not been specifically applied to this compound in the available literature.

Chemical Reactivity and Transformation Pathways of 2,4 Bis Methylsulphonyl Phenylhydrazine

Fundamental Reaction Mechanisms Involving the Hydrazine (B178648) Functionality

The hydrazine group is a potent binucleophile, and its reactions form the foundation of the synthetic utility of 2,4-bis(methylsulphonyl)phenylhydrazine.

A fundamental reaction of hydrazines is their condensation with carbonyl compounds. This compound reacts with aldehydes and ketones to form the corresponding 2,4-bis(methylsulphonyl)phenylhydrazones. libretexts.org This reaction is a type of nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N). youtube.comyoutube.com

The general mechanism proceeds in two main steps:

Nucleophilic Addition: The terminal nitrogen atom (α-nitrogen) of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable hydrazone product. youtube.com This step is often catalyzed by acid.

The presence of the two electron-withdrawing methylsulphonyl groups on the phenyl ring decreases the electron density on the hydrazine nitrogen atoms, thereby reducing their nucleophilicity. Consequently, these condensation reactions may proceed at a slower rate compared to those with unsubstituted phenylhydrazine (B124118). researchgate.net

Below is a table showing representative condensation reactions.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) |

| This compound | Benzaldehyde | 2,4-Bis(methylsulphonyl)phenylhydrazone of Benzaldehyde |

| This compound | Acetone | 2,4-Bis(methylsulphonyl)phenylhydrazone of Acetone |

| This compound | Cyclohexanone | 2,4-Bis(methylsulphonyl)phenylhydrazone of Cyclohexanone |

| This compound | 4-Methoxybenzaldehyde | 2,4-Bis(methylsulphonyl)phenylhydrazone of 4-Methoxybenzaldehyde |

The hydrazone derivatives formed from this compound are stable intermediates that can undergo further intramolecular reactions to form various heterocyclic systems.

Indole (B1671886) Synthesis (Fischer Indole Synthesis): The Fischer indole synthesis is a classic and versatile method for preparing indoles. byjus.com The reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.orgjk-sci.com The mechanism, first proposed by Robinson, involves several key steps: nih.gov

The phenylhydrazone tautomerizes to its enamine form. byjus.com

Protonation of the enamine is followed by a youtube.comyoutube.com-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond. nih.gov

The resulting di-imine intermediate rearomatizes.

An intramolecular cyclization occurs where the amino group attacks an imine carbon. jk-sci.com

Finally, the elimination of ammonia (B1221849) from the resulting aminoindoline yields the aromatic indole ring. byjus.comnih.gov

When this compound is used, the resulting indoles will bear methylsulphonyl groups at positions 5 and 7 of the indole ring system.

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.gov A primary method for their synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com The reaction with this compound would proceed as follows:

Initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups.

Subsequent intramolecular cyclization involving the second hydrazine nitrogen and the remaining carbonyl group, followed by dehydration to form the aromatic pyrazole ring.

Using an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomeric pyrazoles. mdpi.com

Role as a Reagent in Synthetic Organic Chemistry

Beyond its fundamental reactivity, this compound serves as a key building block for constructing more complex molecular architectures.

The most significant application of this compound in carbon-carbon bond formation is its central role in the Fischer indole synthesis. The key C-C bond-forming event in this reaction is the youtube.comyoutube.com-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the initially formed hydrazone. nih.gov This electrocyclic rearrangement is irreversible and serves as the crucial step in constructing the indole scaffold from acyclic precursors. byjus.com This transformation highlights the reagent's ability to facilitate the creation of a carbon-carbon bond between the phenyl ring and a carbon atom originating from the aldehyde or ketone coupling partner.

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Indole Construction: As detailed in the Fischer indole synthesis, this reagent provides the N1 nitrogen atom and the benzene (B151609) portion of the resulting indole nucleus. wikipedia.orgnih.gov The substituents from the initial aldehyde or ketone partner determine the substitution pattern on the pyrrole (B145914) ring of the final indole product.

Pyrazole Construction: In pyrazole synthesis, this compound provides the two adjacent nitrogen atoms of the pyrazole ring. nih.gov Its reaction with 1,3-dielectrophiles like β-diketones is a direct and efficient method for constructing highly substituted N-phenylpyrazole derivatives. mdpi.comsci-hub.se These resulting pyrazoles are decorated with the 2,4-bis(methylsulphonyl)phenyl group on one of the ring nitrogens.

The following table summarizes the heterocyclic systems that can be constructed using this compound.

| Heterocyclic System | Co-reactant Type | Key Reaction Name |

| Indole | Aldehyde or Ketone | Fischer Indole Synthesis |

| Pyrazole | 1,3-Dicarbonyl Compound | Knorr Pyrazole Synthesis |

| Pyrazoline | α,β-Unsaturated Carbonyl | Michael Addition/Cyclization |

Advanced Derivatization Strategies for Analytical Applications

Hydrazine-based reagents are widely used for the derivatization of carbonyl compounds (aldehydes and ketones) to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are employed to convert volatile and often UV-transparent carbonyls into stable, colored, and UV-active hydrazone derivatives, which can be easily quantified. ijcpa.in

Following this principle, this compound can be utilized as a specialized derivatizing agent. The key advantages of using this reagent would be:

Introduction of a Strong UV Chromophore: The 2,4-bis(methylsulphonyl)phenyl group provides a strong chromophore, enabling sensitive detection of the resulting hydrazone derivatives by UV-Vis spectrophotometry.

Enhanced Mass Spectrometric Detection: Derivatization with this compound increases the molecular weight of the analyte and introduces a readily ionizable tag. This can improve sensitivity and specificity in mass spectrometry-based methods such as LC-MS. nih.gov The sulfur atoms of the methylsulphonyl groups also provide a distinct isotopic signature that can aid in identification.

Reactive Matrix in MALDI-MS: Some hydrazine-based derivatization reagents can also function as a matrix for analysis by Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, where they are termed "reactive matrices". nih.gov This dual function simplifies sample preparation for the analysis of carbonyl-containing compounds in complex samples, such as tissues. nih.gov

This strategy is particularly useful for the trace-level quantification of aldehydes and ketones in pharmaceutical substances, environmental samples, and biological matrices. ijcpa.in

Post-Column Derivatization Techniques and Their Optimization

Post-column derivatization involves the chemical modification of analytes after they have been separated by chromatography but before they reach the detector. pickeringlabs.comnih.gov This technique is employed when the analytes are not amenable to pre-column derivatization, for example, due to the formation of unstable derivatives or multiple reaction products. The primary goals of post-column derivatization are to enhance the detectability and selectivity of the analysis. pickeringlabs.com

While specific applications of this compound in post-column derivatization are not well-documented, the general principles can be applied. A post-column reaction system would involve mixing the eluent from the HPLC column with a stream of a reagent solution. This mixture then passes through a reactor coil, which may be heated to accelerate the reaction, before entering the detector. pickeringlabs.com

For hydrazine-containing compounds, potential post-column reactions could involve oxidation to form colored or fluorescent products. However, the more common scenario involves using a reagent that reacts with the separated analytes. For instance, if a mixture of compounds was separated, and only those with specific functional groups were of interest, a selective post-column reagent could be introduced.

Table 2: General Parameters for Optimization of Post-Column Derivatization

| Parameter | Considerations |

| Reagent Concentration | Should be sufficient for complete reaction without causing high background noise. |

| Reaction Time/Coil Length | Must be long enough for the reaction to proceed to a reproducible extent, but short enough to minimize band broadening. nih.gov |

| Reaction Temperature | Can be elevated to increase reaction rates, but must not degrade the analytes or derivatives. |

| Solvent | The reagent solvent must be miscible with the mobile phase. |

| pH | The pH of the reaction mixture often needs to be controlled for optimal reaction kinetics. |

This table outlines general principles of post-column derivatization.

Due to the lack of specific literature, the application of post-column techniques to this compound itself remains a theoretical consideration based on the known reactivity of hydrazines.

Oxidative and Reductive Transformations of the Compound

The hydrazine moiety in this compound is susceptible to both oxidation and reduction, leading to a variety of transformation products depending on the reagents and reaction conditions.

Oxidative Transformations:

The oxidation of phenylhydrazine and its derivatives can be a complex process. nih.gov Depending on the oxidizing agent, the reaction can proceed through one-electron or two-electron pathways, yielding different products. Common oxidizing agents include metal ions, peroxides, and halogens.

The oxidation of phenylhydrazine can lead to the formation of phenyldiazene, which can then undergo further reactions. In the presence of strong oxidizing agents, the reaction can proceed to form a diazonium salt. The oxidation of phenylhydrazine with lead tetra-acetate, for instance, has been shown to produce the benzenediazonium (B1195382) ion at low temperatures. rsc.org At room temperature, further reactions can lead to the formation of benzene, azobenzene, and biphenyl. rsc.org The presence of the two electron-withdrawing methylsulfonyl groups on the phenyl ring of this compound is expected to influence the stability of the intermediates and the distribution of the final products. The oxidation of phenylhydrazine is also known to involve radical intermediates, such as the phenylhydrazyl radical and superoxide (B77818) radical, especially in aqueous solutions. nih.gov

Reductive Transformations:

The reduction of the hydrazine group in this compound would likely result in the cleavage of the N-N bond to yield the corresponding aniline (B41778), 2,4-bis(methylsulphonyl)aniline, and ammonia. This transformation can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation.

Furthermore, if this compound is first reacted with a carbonyl compound to form a hydrazone, the resulting C=N double bond can be reduced. The Wolff-Kishner reduction, which involves the treatment of a hydrazone with a strong base at high temperatures, converts the carbonyl group into a methylene (B1212753) group (an alkane). libretexts.org This two-step process provides a method for the deoxygenation of aldehydes and ketones. Milder reducing agents, such as sodium borohydride (B1222165) or magnesium in methanol, can reduce hydrazones to the corresponding substituted hydrazines. researchgate.net

Table 3: Potential Oxidative and Reductive Transformation Products of this compound

| Transformation | Reagent/Condition (Examples) | Expected Major Product(s) |

| Oxidation | Lead tetra-acetate (low temp) | 2,4-Bis(methylsulphonyl)benzenediazonium salt rsc.org |

| Oxidation | Air/Metal ions | Complex mixture, potentially including 2,4-bis(methylsulphonyl)phenyldiazene and its decomposition products. nih.gov |

| Reduction | Sodium dithionite, Catalytic hydrogenation | 2,4-Bis(methylsulphonyl)aniline and ammonia |

| Reduction of its hydrazone derivative | KOH, heat (Wolff-Kishner) | Alkane (from the original carbonyl compound) libretexts.org |

| Reduction of its hydrazone derivative | Sodium borohydride | Substituted hydrazine researchgate.net |

This table is based on the known reactivity of analogous phenylhydrazine compounds.

Advanced Applications in Synthetic Organic Chemistry and Chemical Sciences

Strategic Use in Complex Molecule Synthesis as a Building Block

The unique electronic properties of 2,4-Bis(methylsulphonyl)phenylhydrazine make it an important intermediate and building block in the assembly of complex molecular structures, particularly heterocycles which are prevalent in pharmaceuticals and agrochemicals. google.comgoogle.com The electron-deficient phenyl ring enhances the reactivity of the hydrazine (B178648) group in specific reactions, allowing for controlled and selective bond formations.

One of the primary applications of phenylhydrazine (B124118) derivatives is in the construction of pyrazole (B372694) and pyrazoline scaffolds. nih.govmdpi.com These five-membered heterocyclic rings are core components of many biologically active compounds. The reaction of a substituted hydrazine like this compound with a 1,3-dicarbonyl compound or its equivalent is a classic and efficient method for pyrazole synthesis. The specific substitution on the phenyl ring can influence the regioselectivity of the cyclization and the subsequent properties of the resulting pyrazole.

Furthermore, sulfonyl hydrazides, a related class of compounds, are recognized as stable and easy-to-handle building blocks for constructing various chemical bonds, including C–S, C–C, and C–N bonds. nih.gov This versatility extends to this compound, where the hydrazine moiety can act as a nucleophile or be transformed into a diazene intermediate, facilitating its incorporation into larger, more intricate molecular frameworks. The presence of the sulfonyl groups provides handles for further functionalization or can be used to tune the solubility and electronic characteristics of the final molecule.

Development of Novel Reaction Methodologies Utilizing Hydrazine Scaffolds

The inherent reactivity of the hydrazine scaffold has led to the development of numerous synthetic methodologies. researchgate.net Phenylhydrazines are key reagents in classic named reactions such as the Fischer indole (B1671886) synthesis and are also employed in modern, metal-free arylation reactions. researchgate.net These reactions often proceed through radical mechanisms under oxidative conditions. researchgate.net

Recent advancements focus on creating more efficient and environmentally friendly synthetic routes. google.com For instance, substituted phenylhydrazines are central to multi-component reactions, where several reactants combine in a single step to form complex products, minimizing waste and improving atom economy. nih.gov The development of continuous flow processes for the synthesis of substituted phenylhydrazine salts represents a significant step towards safer and more scalable industrial production, avoiding the issues associated with batch processing. google.com

The table below summarizes key aspects of synthetic methodologies involving substituted phenylhydrazines.

| Reaction Type | Key Features | Advantages |

| Multi-component Reactions | One-pot synthesis of complex molecules (e.g., pyrazoles) from three or more starting materials. nih.gov | High efficiency, reduced waste, operational simplicity. nih.gov |

| Metal-Free Arylation | C-H arylation of various substrates using phenylhydrazines under oxidative conditions. researchgate.net | Avoids toxic and expensive metal catalysts. researchgate.net |

| Continuous Flow Synthesis | Integration of diazotization, reduction, and hydrolysis steps into a continuous process. google.com | Enhanced safety, improved purity, suitable for large-scale production. google.com |

| Cyclocondensation Reactions | Formation of heterocyclic rings like pyrazoles and 1,2,4-triazines. nih.govmdpi.com | Direct and versatile route to important scaffolds. nih.gov |

These methodologies highlight the ongoing innovation in harnessing the reactivity of the hydrazine scaffold, with a trend towards greener and more efficient chemical processes. nih.govgoogle.com

Design of Novel Functional Molecules Incorporating the this compound Scaffold

The 2,4-bis(methylsulphonyl)phenyl moiety can be incorporated into larger molecules to impart specific functions, leveraging its distinct electronic and structural characteristics. Hydrazones (compounds formed from the reaction of hydrazines with aldehydes or ketones) are a particularly important class of functional molecules with a wide range of applications. mdpi.comresearchgate.net

The strong electron-withdrawing nature of the two methylsulphonyl groups can be used to design molecules with tailored properties:

Chemosensors: Hydrazone-based molecules can be designed as chemosensors for detecting various analytes. The interaction of the analyte with the hydrazone can lead to a measurable change in color or fluorescence, forming the basis for a sensing mechanism. researchgate.net

Biologically Active Agents: The hydrazine and hydrazone functionalities are present in numerous compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov The 2,4-bis(methylsulphonyl)phenyl scaffold can be used to create new analogues of existing drugs or to develop novel therapeutic agents. For example, derivatives of 1,2,4-triazines containing sulfonamide groups have been synthesized and investigated for their anticancer activity. mdpi.com

Dyes and Polymers: Phenylhydrazine derivatives are used as intermediates in the synthesis of dyes. google.com The specific substituents on the phenyl ring influence the color and stability of the dye molecule. Furthermore, phenylhydrazine can be copolymerized with other monomers to create functional polymers with specific thermal and electronic properties. nih.gov

The design of these functional molecules often involves computational methods, such as Density Functional Theory (DFT), to predict their properties and understand their mechanism of action at a molecular level. nih.gov This synergy between synthetic chemistry and computational modeling accelerates the discovery of new materials and therapeutic agents based on the this compound scaffold.

Future Perspectives and Research Trajectories for 2,4 Bis Methylsulphonyl Phenylhydrazine

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for phenylhydrazine (B124118) derivatives can involve multi-step processes and the use of hazardous reagents or solvents. researchgate.net The future of synthesizing 2,4-Bis(methylsulphonyl)phenylhydrazine will likely prioritize the principles of green chemistry to enhance sustainability, safety, and efficiency.

Key research directions may include:

Catalytic Systems: The development of novel catalysts, such as Brønsted acidic ionic liquids, can facilitate reactions under solvent-free conditions, reducing waste and simplifying product purification. sciepub.com Research could focus on identifying specific, reusable catalysts for the sulfonation and hydrazination steps required to produce this compound.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents will be a critical area of investigation. This shift aims to minimize the environmental impact associated with the synthesis process.

Atom Economy: Synthetic strategies will increasingly be designed to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. sciepub.com This includes exploring one-pot, multi-component reactions where reactants like an aldehyde, ethyl acetoacetate, and a hydrazine (B178648) source combine in a single step, streamlining the synthesis and reducing waste. researchgate.net

Energy Efficiency: Investigating alternative energy sources such as microwave or ultrasound irradiation could accelerate reaction times and lower energy consumption compared to conventional thermal methods.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The discovery and optimization of bioactive molecules are being revolutionized by automation and high-throughput screening (HTS). sigmaaldrich.comnih.gov Integrating these technologies into the research pipeline for this compound can dramatically accelerate the identification of new derivatives with enhanced properties.

Future efforts in this area will likely involve:

Automated Synthesis Platforms: Utilizing robotic systems for the synthesis of compound libraries will enable the rapid generation of a diverse range of analogues of this compound. nih.govresearchgate.net Technologies like acoustic dispensing can be used to perform reactions on a nanomole scale, significantly reducing reagent consumption and waste. rsc.orgnih.gov These platforms can systematically vary substituents on the phenyl ring or hydrazine moiety to explore the structure-activity relationship (SAR) comprehensively.

High-Throughput Screening (HTS): Once libraries are synthesized, HTS techniques can be employed to rapidly evaluate their biological activity against various targets. sigmaaldrich.com This allows for the screening of thousands of compounds in a short period to identify "hits." rsc.orgnih.gov HTS is often combined with automated data analysis to quickly pinpoint promising candidates for further development. researchgate.net

Miniaturization: The trend towards miniaturization, using formats like 1536-well plates, allows for "on-the-fly" synthesis and screening, reducing the time and cost associated with traditional drug discovery pipelines. rsc.orgnih.gov

Table 1: Technologies in Automated Synthesis and HTS

| Technology | Application in Research | Potential Benefit for this compound |

|---|---|---|

| Robotic Liquid Handling | Automated dispensing of reagents for library synthesis. | Rapid and precise creation of a diverse library of derivatives. |

| Acoustic Dispensing | Nanoscale synthesis and screening. rsc.orgnih.gov | Reduced cost, waste, and time; enables larger libraries. rsc.orgnih.gov |

| Mass Spectrometry (MS)-Based HTS | Label-free bioassays and reaction screening. researchgate.net | Direct measurement of compound interaction with biological targets without the need for fluorescent tags. researchgate.net |

| Differential Scanning Fluorimetry (DSF) | High-throughput screening for protein-ligand binding. nih.gov | Rapidly identifies derivatives that bind to and stabilize target proteins. nih.gov |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic probes offer the ability to monitor reactions in real-time (in situ), providing valuable insights that are not accessible through traditional offline analysis.

Future research could leverage:

Fluorescent Probes: The development of "turn-on" fluorescent probes that are specifically designed to react with key intermediates or the final product could allow for real-time tracking of reaction progress. sci-hub.se For instance, probes sensitive to the hydrazine moiety could monitor the final step of the synthesis. tandfonline.com The fluorescence intensity would correlate with the concentration of the species of interest, enabling precise kinetic measurements. sci-hub.se

Mechanism-Based Probes: Activity-based probes, which are designed to react with enzymes or other proteins in a mechanism-dependent manner, could be adapted to study the interactions of this compound with its biological targets. nih.govacs.org This can confirm whether the compound interacts with the active site and reports on the functional state of the target. nih.gov

Spectroscopic Techniques: Integrating techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy directly into the reaction vessel can provide continuous data on the transformation of reactants into products, helping to identify transient intermediates and optimize conditions like temperature, pressure, and catalyst loading. nih.gov

Synergistic Experimental and Computational Research Programs for Comprehensive Understanding

The combination of experimental synthesis and characterization with computational modeling provides a powerful, synergistic approach to chemical research. rsc.orgrsc.org This integrated strategy allows for a deeper understanding of the structural, electronic, and reactive properties of this compound and can guide the design of new, improved analogues.

Key aspects of this synergistic approach include:

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of proposed derivatives. rsc.org This allows researchers to prioritize the synthesis of compounds with the most promising properties, saving time and resources. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can map out potential reaction pathways and transition states, complementing experimental studies aimed at understanding and optimizing synthetic procedures. researchgate.net

Structure-Property Correlation: By correlating experimentally measured properties (e.g., biological activity, reactivity) with computationally derived parameters (e.g., molecular orbital energies, charge distributions), researchers can develop robust quantitative structure-activity relationship (QSAR) models. researchgate.netnih.govnih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds. nih.govnih.gov

Molecular Docking: For biological applications, computational docking studies can predict how derivatives of this compound might bind to the active site of a target protein or enzyme, providing insights into the mechanism of action and guiding the design of more potent inhibitors. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aldehyde |

| Ethyl acetoacetate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Bis(methylsulphonyl)phenylhydrazine, and how can purity be optimized?

- Methodology :

- Stepwise sulfonylation : React phenylhydrazine with methylsulfonyl chloride in a basic medium (e.g., pyridine) under controlled temperatures (0–5°C) to prevent over-sulfonylation. Purification involves recrystallization from ethanol/water mixtures .

- Catalytic optimization : Use acid catalysts (e.g., [Et3NH][HSO4]) to enhance reaction efficiency, as demonstrated in pyrazoline syntheses .

- Purity assessment : Monitor via HPLC with phosphomolybdic acid (PMA) derivatization, which forms stable chromophores detectable at 280 nm .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Analytical workflow :

- NMR : ¹H and ¹³C NMR confirm substitution patterns; sulfonyl groups deshield adjacent protons (δ 7.5–8.5 ppm for aromatic protons) .

- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ .

- HPLC : Use C18 columns with 0.1 M HCl as the mobile phase; UV detection at 280 nm correlates with intermediate diazonium ions .

Q. How does this compound interact with carbonyl compounds in derivatization reactions?

- Mechanism :

- Forms hydrazones via nucleophilic attack on carbonyl carbons. The electron-withdrawing sulfonyl groups enhance reactivity toward aldehydes/ketones, as seen in Fischer indole syntheses .

- Applications : Used to derivatize steroids or monosaccharides for UV/Vis or mass spectrometry analysis .

Advanced Research Questions

Q. What is the role of this compound in hypoxia-selective anticancer prodrugs?

- Bioreductive activation :

- Under hypoxia, nitro groups in prodrugs (e.g., KS119) are reduced by NADH:cytochrome b5 reductase (NBR), releasing cytotoxic 1,2-bis(methylsulfonyl)hydrazine (90CE), which alkylates DNA .

- Validation : Cytotoxicity assays in EMT6 cells show 5-log kill at 50 µM under hypoxia vs. no toxicity in normoxia .

Q. How do substituent positions (ortho, meta, para) on phenylhydrazine derivatives influence reaction kinetics and yields?

- Substituent effects :

- Electron-withdrawing groups (e.g., -SO₂CH₃ in 2,4-positions) increase electrophilicity, accelerating hydrazone formation but may sterically hinder coupling reactions .

- Data contradiction : Ortho-substituted derivatives show higher yields in some syntheses (e.g., pyrazolines ), but lower in others (e.g., indole syntheses ). Resolve via solvent screening (e.g., THF vs. ethanol ).

Q. What strategies mitigate autocatalytic degradation during the oxidation of this compound?

- Stabilization techniques :

- Add superoxide dismutase (SOD) to quench O₂⁻ radicals, extending reaction lag phases .

- Use chelators (e.g., EDTA) to inhibit metal-catalyzed degradation .

Contradictions and Resolutions

- Autocatalytic degradation : reports autocatalysis due to O₂⁻, while shows stable prodrug activation. Resolve by isolating intermediates (e.g., diazonium ions) under anaerobic conditions .

- Substituent effects : Conflicting yields in different reactions highlight the need for solvent- and catalyst-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.